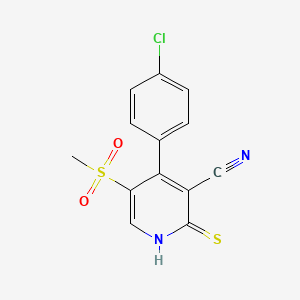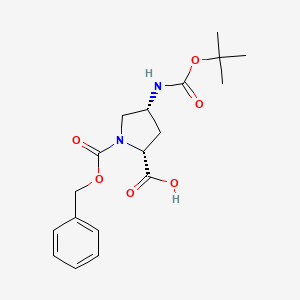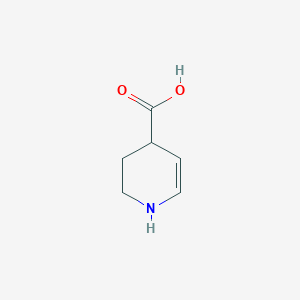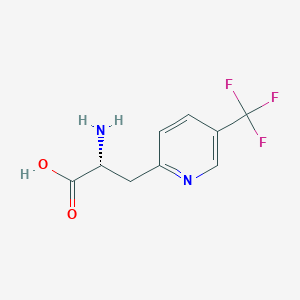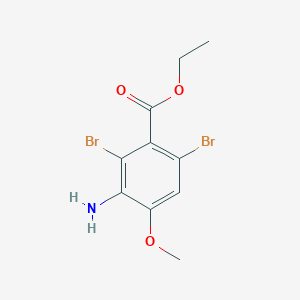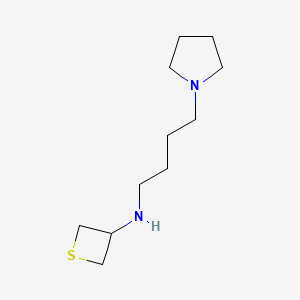
N-(4-(Pyrrolidin-1-yl)butyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Pyrrolidin-1-yl)butyl)thietan-3-amine is a compound that features a pyrrolidine ring and a thietane ring The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the thietane ring is a four-membered sulfur-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Pyrrolidin-1-yl)butyl)thietan-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the thietane ring. One common method involves the reaction of 4-chlorobutylamine with pyrrolidine to form N-(4-(Pyrrolidin-1-yl)butyl)amine. This intermediate is then reacted with a thietane precursor under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(Pyrrolidin-1-yl)butyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: The nitrogen and sulfur atoms in the rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles like alkyl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amines or thietane derivatives.
Substitution: Various substituted pyrrolidine or thietane derivatives.
Applications De Recherche Scientifique
N-(4-(Pyrrolidin-1-yl)butyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(4-(Pyrrolidin-1-yl)butyl)thietan-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The thietane ring may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Thietane derivatives: Compounds containing modified thietane rings.
Uniqueness
N-(4-(Pyrrolidin-1-yl)butyl)thietan-3-amine is unique due to the combination of the pyrrolidine and thietane rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H22N2S |
|---|---|
Poids moléculaire |
214.37 g/mol |
Nom IUPAC |
N-(4-pyrrolidin-1-ylbutyl)thietan-3-amine |
InChI |
InChI=1S/C11H22N2S/c1(5-12-11-9-14-10-11)2-6-13-7-3-4-8-13/h11-12H,1-10H2 |
Clé InChI |
YMUCRIKRQALERU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCCCNC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


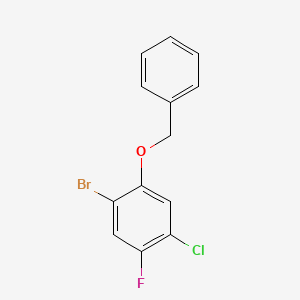
![6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B12989675.png)
![Methyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12989676.png)
![1-(4-Chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanol](/img/structure/B12989682.png)
![1-Isopropyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12989687.png)
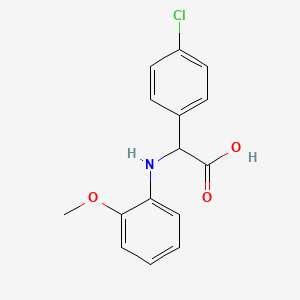
![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B12989707.png)
![5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12989714.png)
![5'-(Methylsulfonyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B12989718.png)
